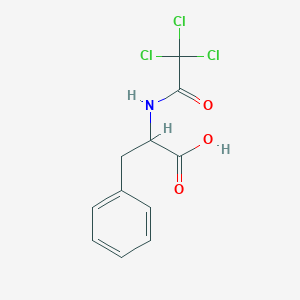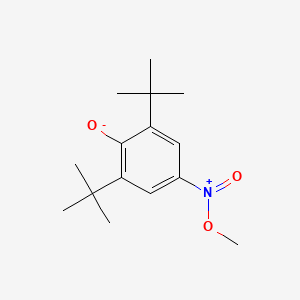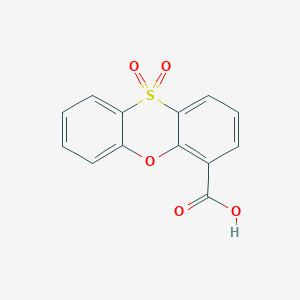
10,10-Dioxophenoxathiine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10-Dioxophenoxathiine-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₈O₅S It is known for its unique structure, which includes a phenoxathiine core with two oxygen atoms and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dioxophenoxathiine-4-carboxylic acid typically involves the reaction of phenoxathiine derivatives with strong oxidizing agents. One common method is the oxidation of phenoxathiine-4-carboxylic acid using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
10,10-Dioxophenoxathiine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenoxathiine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenoxathiine derivatives.
科学的研究の応用
10,10-Dioxophenoxathiine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
作用機序
The mechanism of action of 10,10-Dioxophenoxathiine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxathiine core can interact with cellular membranes and proteins, potentially disrupting their normal activities .
類似化合物との比較
Similar Compounds
Phenoxathiine-4-carboxylic acid: Lacks the additional oxygen atoms present in 10,10-Dioxophenoxathiine-4-carboxylic acid.
Phenoxathiine-2,8-dicarboxylic acid: Contains two carboxylic acid groups at different positions on the phenoxathiine core.
10,10-Dioxo-10λ⁶-phenoxathiin derivatives: Similar structure but with different substituents on the phenoxathiine core.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
特性
CAS番号 |
5453-76-9 |
|---|---|
分子式 |
C13H8O5S |
分子量 |
276.27 g/mol |
IUPAC名 |
10,10-dioxophenoxathiine-4-carboxylic acid |
InChI |
InChI=1S/C13H8O5S/c14-13(15)8-4-3-7-11-12(8)18-9-5-1-2-6-10(9)19(11,16)17/h1-7H,(H,14,15) |
InChIキー |
CAEGKBNGCLRKAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=C(C=CC=C3S2(=O)=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



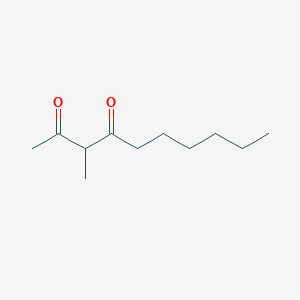
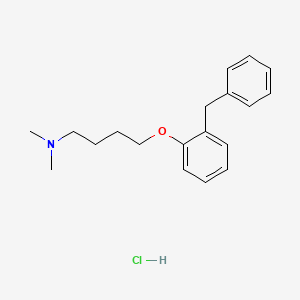
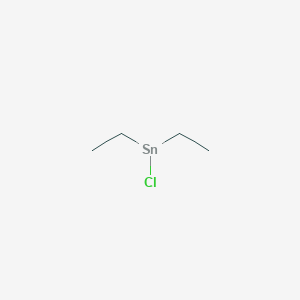
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)

![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
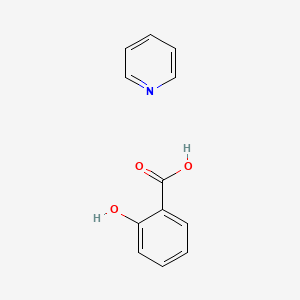
methanol](/img/structure/B14722152.png)
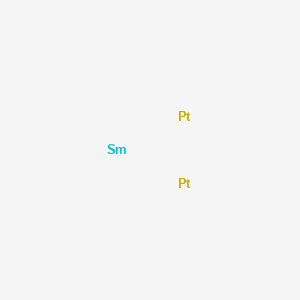
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)

